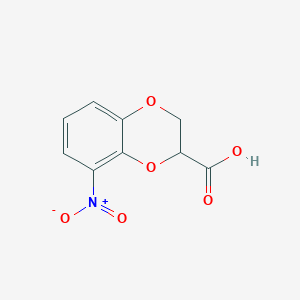![molecular formula C14H20N2O3 B14135535 Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate CAS No. 89221-64-7](/img/structure/B14135535.png)
Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate typically involves the reaction of 3-methyl-1,3-oxazolidine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, amines, and various substituted carbamates, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate exerts its effects involves interactions with specific molecular targets. The oxazolidine ring and carbamate group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- Propan-2-yl N-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate
- 1-Methoxy-3-phenylamino-propan-2-ol
Uniqueness
Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate is unique due to its specific combination of an oxazolidine ring and a carbamate group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Propiedades
Número CAS |
89221-64-7 |
|---|---|
Fórmula molecular |
C14H20N2O3 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
propan-2-yl N-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)19-14(17)15-12-6-4-11(5-7-12)13-16(3)8-9-18-13/h4-7,10,13H,8-9H2,1-3H3,(H,15,17) |
Clave InChI |
HFDGUZYNEBIJDL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)NC1=CC=C(C=C1)C2N(CCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene](/img/structure/B14135457.png)
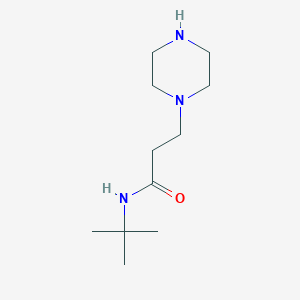


![methyl 3-{[3-(4-benzylpiperazin-1-yl)propanoyl]amino}-4-methoxy-1H-indole-2-carboxylate](/img/structure/B14135499.png)

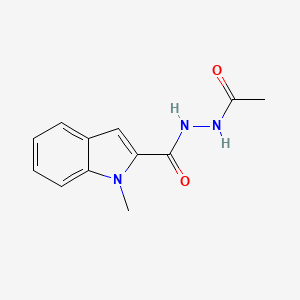
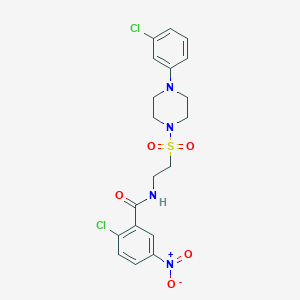

![2-Hydroxy-8,8-dimethyltetrahydro-4,7-methanobenzo[d][1,3,2]dioxaborole-4(3aH)-carboxylic acid](/img/structure/B14135528.png)
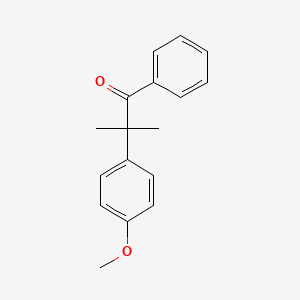
![Benzene, [(trifluoromethyl)seleno]-](/img/structure/B14135539.png)
